Cas no 1077-01-6 (1-Fluoro-3-(trifluoromethoxy)benzene)

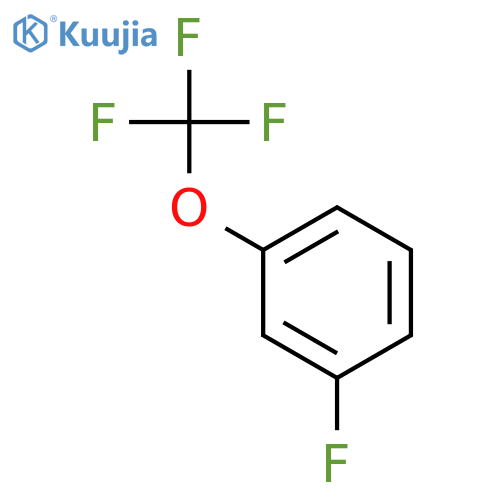

1077-01-6 structure

商品名:1-Fluoro-3-(trifluoromethoxy)benzene

1-Fluoro-3-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Fluoro-3-(trifluoromethoxy)benzene

- 3-(Trifluoromethoxy)fluorobenzene

- 3-FLUOROTRIFLUOROMETHOXYBENZENE

- Anisole, m,a,a,a-tetrafluoro- (6CI,7CI,8CI)

- 1-Fluoro-3-trifluoromethoxybenzene

- 3-Fluorophenyl trifluoromethyl ether

- 3-Trifluoromethoxy-1-fluorobenzene

- 3-Fluorotrifluoromethoxybenzen

- M-FLUORO TRIFLUOROMETHOXY BENZENE

- ALPHA,ALPHA,ALPHA,3-TETRAFLUOROANISOLE

- BENZENE, 1-FLUORO-3-(TRIFLUOROMETHOXY)-

- 1077-01-6

- 3-(Trifluoromethoxy)fluorobenzene, 97+%

- A801744

- AC-26097

- AMY5187

- 3-(Trifluoromethoxy)fluorobenzene, AldrichCPR

- 3-(Trifluoromethoxy) fluorobenzene

- EN300-86272

- J-511010

- CS-D1690

- 1-fluoro-3-trifluoromethoxy-benzene

- FT-0613912

- 1-FLUORO-3- (TRIFLUOROMETHOXY)BENZENE

- F0569

- SCHEMBL254534

- 1-fluoranyl-3-(trifluoromethyloxy)benzene

- DTXSID20380452

- AKOS006230387

- PS-11656

- MFCD00236323

- DB-023690

- STL555993

- 3- Trifluoromethoxy fluorobenzene

- BBL102194

- M-FLUOROTRIFLUOROMETHOXYBENZENE

- 675-123-1

-

- MDL: MFCD00236323

- インチ: 1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H

- InChIKey: AUKDFDQPJWJEDH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OC(F)(F)F)F

計算された属性

- せいみつぶんしりょう: 180.02000

- どういたいしつりょう: 180.01982740 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- ぶんしりょう: 180.10

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.330(lit.)

- ふってん: 105°C(lit.)

- フラッシュポイント: 8.1℃

- 屈折率: 1.3910 to 1.3950

- PSA: 9.23000

- LogP: 2.72430

- ようかいせい: 未確定

1-Fluoro-3-(trifluoromethoxy)benzene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H315,H319

- 警告文: P210,P233,P241,P264,P280,P303+P361+P353,P305+P351+P338,P332+P313,P337+P313,P362,P403+P235,P501

- 危険物輸送番号:1993

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16-S26-S36/37/39

-

危険物標識:

- 危険レベル:FLAMMABLE

- リスク用語:R11

- セキュリティ用語:16-26-36/37/39

- 包装グループ:II

1-Fluoro-3-(trifluoromethoxy)benzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Fluoro-3-(trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0569-5G |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | >98.0%(GC) | 5g |

¥475.00 | 2024-04-18 | |

| Enamine | EN300-86272-100.0g |

1-fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 95% | 100.0g |

$282.0 | 2024-05-21 | |

| Enamine | EN300-86272-10g |

1-fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 95% | 10g |

$43.0 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120777-100g |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 98% | 100g |

¥1395.90 | 2023-09-01 | |

| Ambeed | A287308-5g |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 98% | 5g |

$15.0 | 2024-04-26 | |

| Ambeed | A287308-1g |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 98% | 1g |

$6.0 | 2024-04-26 | |

| Apollo Scientific | PC9545-25g |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 98% | 25g |

£90.00 | 2025-02-22 | |

| Apollo Scientific | PC9545-5g |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 98% | 5g |

£25.00 | 2025-02-22 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0569-25G |

1-Fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | >98.0%(GC) | 25g |

¥2190.00 | 2023-06-14 | |

| Enamine | EN300-86272-2.5g |

1-fluoro-3-(trifluoromethoxy)benzene |

1077-01-6 | 95% | 2.5g |

$27.0 | 2024-05-21 |

1-Fluoro-3-(trifluoromethoxy)benzene サプライヤー

atkchemica

ゴールドメンバー

(CAS:1077-01-6)1-Fluoro-3-(trifluoromethoxy)benzene

注文番号:CL13158

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1077-01-6)间氟三氟甲氧基苯

注文番号:LE2888948

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

1-Fluoro-3-(trifluoromethoxy)benzene 関連文献

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

1077-01-6 (1-Fluoro-3-(trifluoromethoxy)benzene) 関連製品

- 886498-03-9(2-FLUORO-5-(TRIFLUOROMETHOXY)PHENOL)

- 158178-35-9(1,2-Difluoro-4-(trifluoromethoxy)benzene)

- 352-67-0(1-Fluoro-4-(trifluoromethoxy)benzene)

- 1073477-74-3(2-Fluoro-4-(trifluoromethoxy)phenol)

- 34888-09-0(1-(Difluoromethoxy)-4-fluorobenzene)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1077-01-6)1-Fluoro-3-(trifluoromethoxy)benzene

清らかである:99%/99%

はかる:100g/500g

価格 ($):176.0/688.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:1077-01-6)3-(Trifluoromethoxy)fluorobenzene

清らかである:99%

はかる:200KG

価格 ($):問い合わせ